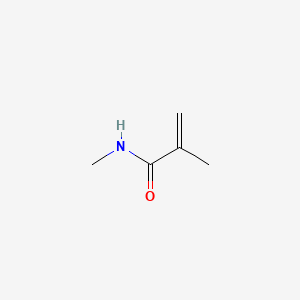

N-Methylmethacrylamide

描述

Academic Significance and Contemporary Research Trajectories

The academic significance of N-Methylmethacrylamide lies primarily in its role as a building block for "smart" or stimuli-responsive polymers. Contemporary research often focuses on the synthesis and characterization of polymers and copolymers of NMMAm for a variety of specialized applications.

A major area of investigation is the creation of thermoresponsive polymers. uni-bayreuth.de While poly(N-isopropylacrylamide) (PNIPAm) is the most widely studied thermoresponsive polymer, researchers are exploring related structures like those derived from this compound to tune material properties. rsc.org For instance, copolymers of N-isopropyl,N-methylacrylamide and N,N-dimethylacrylamide have been synthesized to create new families of thermoresponsive polyacrylamides. rsc.orgrsc.org These polymers exhibit a phase transition in aqueous solutions at specific temperatures, a property that is highly sought after for applications in biomedicine and nanotechnology. rsc.org It has been noted that poly(N-methylacrylamide) itself is expected to have a lower critical solution temperature (LCST) above 373 K (100 °C). nih.gov

In the realm of biomaterials, NMMAm is used in the development of hydrogels. wikipedia.org These are three-dimensional polymer networks that can absorb large amounts of water, making them suitable for applications like drug delivery and tissue engineering. conicet.gov.arresearchgate.net Research has shown that hydrogels prepared from N-methyl methacrylamide (B166291) exhibit different hydrolytic stability compared to those made from N,N-dimethyl acrylamide (B121943). epo.org Furthermore, NMMAm has been incorporated into silicone hydrogels for contact lenses, where it contributes to achieving a desirable balance of properties. epo.org Copolymers such as Starch-g-Poly-(N-methylacrylamide-co-acrylic acid) have also been synthesized for applications like the removal of heavy metals from aqueous solutions. researchgate.net

Modern polymerization techniques have enabled precise control over the structure of polymers made from NMMAm. Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), sometimes in the presence of Lewis acids, allow for the synthesis of poly(this compound) with controlled molecular weight, low polydispersity, and specific tacticity (stereochemistry). researchgate.netresearchgate.net This level of control is crucial for tailoring the macroscopic properties of the final material. researchgate.net

Overview of this compound Structural Motifs and Intrinsic Reactivity

The chemical structure and intrinsic reactivity of this compound are central to its utility in polymer science. Its IUPAC name is N,2-dimethylprop-2-enamide, and its chemical formula is C₅H₉NO. nist.gov

The key structural features of the NMMAm monomer are:

A vinyl group (C=C double bond): This is the primary site of reactivity, allowing the monomer to undergo addition polymerization to form long polymer chains.

An amide group (-C(O)NH-): The amide functionality is polar and capable of forming hydrogen bonds. This influences the solubility of the monomer and the resulting polymer, as well as the material's mechanical properties and interactions with biological systems.

An N-methyl group (-NHCH₃): The methyl group on the nitrogen atom distinguishes it from unsubstituted methacrylamide and influences the hydrogen bonding capability and steric environment of the amide group.

An α-methyl group (-C(CH₃)=CH₂): The methyl group attached to the double-bonded carbon makes it a methacrylamide. This group affects the stability of the propagating radical during polymerization, which in turn influences polymerization kinetics and the properties of the resulting polymer. acs.org Tertiary radicals formed from methacrylamides are more stable than the secondary radicals formed from acrylamides. acs.org

The intrinsic reactivity of NMMAm is dominated by free-radical polymerization. The stereochemistry, or tacticity, of the resulting polymer chain—whether the side groups have an isotactic, syndiotactic, or atactic arrangement—is highly dependent on polymerization conditions. Research has shown that the tacticity of poly(this compound) can be controlled by factors such as solvent polarity and polymerization temperature. researchgate.net For example, radical polymerization of NMMAm typically yields polymers rich in the syndiotactic configuration. researchgate.net The syndiotacticity tends to increase with the polarity of the solvent and with decreasing polymerization temperature. researchgate.net Furthermore, the use of Lewis acids like yttrium trifluoromethanesulfonate (B1224126) or ytterbium trifluoromethanesulfonate as catalysts in radical polymerizations can significantly increase the isotactic content of the polymer. researchgate.netcapes.gov.br This control over stereochemistry is critical, as the tacticity influences the polymer's thermal properties and secondary structure. researchgate.net

Table 1: Physical and Chemical Properties of this compound

Historical Development of this compound Studies

The study of this compound and its polymers has evolved over several decades. Early research focused on fundamental synthesis and polymerization. An early patent documents the creation of crystalline linear poly-N-methyl methacrylamide with a molecular weight greater than 1000. google.com

In the 1990s, significant research was conducted on the synthesis and characterization of highly cross-linked polymers based on this compound. acs.org These studies explored how polymerization conditions, such as the choice of solvent (porogen) and the structure of cross-linking agents, influenced the formation of macroporous materials. acs.org This work laid a foundation for the use of polymethacrylamides in creating materials with controlled porosity and internal surface area. acs.org

The turn of the 21st century saw a shift towards more sophisticated applications and synthesis methods. The growing interest in "smart" materials spurred investigations into the thermoresponsive properties of N-substituted polyacrylamides, including copolymers containing NMMAm. rsc.orgrsc.org The development and application of controlled/living polymerization techniques, such as ATRP and RAFT, marked a significant advancement. researchgate.netresearchgate.net These methods provided unprecedented control over polymer architecture, allowing researchers to synthesize well-defined PMMMAm with predetermined molecular weights and narrow molecular weight distributions. researchgate.netresearchgate.net This precise control also extended to tacticity, enabling the synthesis of predominantly syndiotactic, atactic, or isotactic PMMMAm by adjusting reaction conditions, such as the concentration of a Lewis acid catalyst. researchgate.netcapes.gov.br This ability to fine-tune the polymer's microstructure has been crucial for investigating structure-property relationships and designing materials for specific, high-performance applications.

Mentioned Chemical Compounds

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N,2-dimethylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-4(2)5(7)6-3/h1H2,2-3H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKDPJRCBCBQNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28554-25-8 | |

| Record name | 2-Propenamide, N,2-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28554-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30192124 | |

| Record name | N-Methylmethacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3887-02-3 | |

| Record name | Methylmethacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3887-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylmethacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003887023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylmethacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,2-dimethylacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLMETHACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A9129974J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N Methylmethacrylamide and Its Derivatives

Direct Amidation Reaction Pathways

Direct amidation represents a straightforward approach to forming the amide bond in N-Methylmethacrylamide. One common pathway involves the reaction of methacrylic acid or its esters directly with methylamine (B109427). smolecule.comgoogle.com This method, however, often requires carefully controlled conditions to achieve high purity and avoid undesirable side reactions, such as the Michael addition of the amine to the carbon-carbon double bond. google.com

The reaction between alkyl esters of methacrylic acid and aliphatic amines can be performed continuously at high temperatures (>150°C) and pressures (around 160 bar). google.com While this process can produce N-substituted methacrylamides, it is often associated with poor atom economy, requiring more than two equivalents of the amine. google.com

Catalysts can facilitate direct amidation under milder conditions. While specific catalysts for this compound are part of broader research, the field of direct amidation employs various catalysts, such as boric acid derivatives, to promote the reaction between carboxylic acids and amines at room temperature. organic-chemistry.org The development of efficient catalysts is a key area of research to make this route more industrially viable and environmentally friendly. nih.gov

Table 1: General Conditions for Direct Amidation

| Parameter | Condition | Source |

| Reactants | Methacrylic acid/ester and Methylamine | smolecule.comgoogle.com |

| Temperature | >150°C (uncatalyzed) | google.com |

| Pressure | ~160 bar (uncatalyzed) | google.com |

| Catalysts | Boric acid derivatives (general amidation) | organic-chemistry.org |

| Key Challenge | Avoiding Michael addition side reaction | google.com |

Acid Chloride-Based Synthetic Routes

A frequently used and high-yield method for synthesizing this compound involves the use of an acid chloride intermediate. smolecule.com In this route, methacryloyl chloride is reacted with methylamine. The reaction requires a base to neutralize the hydrochloric acid (HCl) byproduct formed during the acylation. google.comprepchem.com

Often, a second equivalent of methylamine itself is used as the base, which negatively impacts the atom economy of the process. google.com Alternatively, an external base like sodium hydroxide (B78521) can be employed. prepchem.com This method is advantageous for its high yields and the ability to proceed under mild conditions. smolecule.com For example, the synthesis of N-(2,2-Dimethoxyethyl)-N-methyl methacrylamide (B166291), a derivative, is achieved by reacting methacryloyl chloride with N-methylaminoacetaldehyde dimethyl acetal (B89532) in the presence of an aqueous sodium hydroxide solution. prepchem.com

Table 2: Acid Chloride Route for N-Substituted Methacrylamide Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Source |

| Methacryloyl chloride | Methylamine | Methylamine | - | This compound | google.com |

| Methacryloyl chloride | N-methylaminoacetaldehyde dimethyl acetal | NaOH (20% aq.) | Methylene chloride | N-(2,2-Dimethoxyethyl)-N-methyl methacrylamide | prepchem.com |

Mannich Reaction-Derived Syntheses

The Mannich reaction provides a pathway to synthesize various derivatives of methacrylamide. This three-component condensation reaction typically involves an active hydrogen-containing compound, formaldehyde (B43269), and a primary or secondary amine. smolecule.com In the context of this compound derivatives, this reaction allows for the introduction of a variety of substituents onto the acrylamide (B121943) structure. smolecule.com

While less common for the direct synthesis of the unsubstituted this compound, the Mannich reaction is a powerful tool for creating more complex, functionalized analogues, which are valuable in applications like the development of amphoteric flocculants. researchgate.net

Production from Methacrylic Anhydride (B1165640) and Methylamine

A highly efficient and economically viable process for preparing this compound involves the reaction of methacrylic anhydride with methylamine. google.com This method is noted for its high yields and improved atom economy compared to the acid chloride route. google.com

The reaction is highly exothermic and requires careful temperature control. Typically, the methacrylic anhydride is cooled to below 10°C before the dropwise addition of methylamine to keep the reaction temperature from rising uncontrollably. google.com The stoichiometry is a critical parameter; using a ratio of anhydride to amine of less than 1:2, and ideally close to 1:1, prevents the formation of salts that can complicate the workup and potentially lead to polymerization. google.com

A key advantage of this route is that the methacrylic acid generated as a byproduct can be recovered and reused to produce more methacrylic anhydride, leading to a process with essentially complete atom economy and enhanced sustainability. google.com The reaction can be performed neat or in the presence of a solvent like methyl tert-butyl ether (MTBE). google.comepo.org

Table 3: Reaction Parameters for Synthesis from Methacrylic Anhydride

| Parameter | Condition | Source |

| Reactants | Methacrylic anhydride, Methylamine | google.com |

| Temperature | <10°C during addition, can rise to 50°C | google.com |

| Pressure | 0.5 to 10 bar | google.com |

| Stoichiometry (Anhydride:Amine) | < 1:2, preferably ~1:1 | google.com |

| Reaction Time | 0.5 to 5 hours | |

| Workup | Distillation (often without neutralization) | google.com |

Sustainable and Atom-Economical Synthetic Approaches

The principles of green chemistry, such as maximizing atom economy and minimizing waste, are crucial for the large-scale industrial production of chemicals. longdom.org In the synthesis of this compound, the reaction between methacrylic anhydride and methylamine stands out as a particularly sustainable and atom-economical approach. google.com

The key to its sustainability lies in the potential for a closed-loop process where the methacrylic acid byproduct is not treated as waste but is instead recycled back into the production of the methacrylic anhydride starting material. This circular approach results in virtually quantitative yields and minimal waste, making the process highly efficient. google.com Furthermore, conducting the reaction in the absence of water and catalysts simplifies purification and reduces the environmental impact. google.com

Another strategy to enhance sustainability is the use of heterogeneous catalysts that can be easily recovered and reused, for instance, in the direct amidation of isopropenyl esters to form N-arylamides, a related transformation. nih.gov Such approaches avoid complicated purification processes and reduce chemical waste. nih.gov

Synthetic Strategies for Substituted this compound Analogues

The synthesis of substituted this compound analogues allows for the fine-tuning of polymer properties for specific applications. These strategies often adapt the core synthetic routes by using substituted starting materials.

One primary method is the acid chloride route, where methacryloyl chloride is reacted with a substituted N-methylamine. For example, N-(4-chlorophenyl)-N-methylmethacrylamide and other N-aryl substituted analogues can be prepared this way. lookchem.comrsc.org Another example is the synthesis of N-(2,2-Dimethoxyethyl)-N-methyl methacrylamide from N-methylaminoacetaldehyde dimethyl acetal. prepchem.com

Palladium-catalyzed reactions have also been employed to create complex, cyclic structures. For instance, this compound derivatives have been used in carboallylation reactions to synthesize 3,3-disubstituted oxindolines, which are important heterocyclic scaffolds. acs.org These advanced methods demonstrate the versatility of the methacrylamide backbone in constructing complex molecules. acs.orgresearchgate.net

Table 4: Examples of Substituted this compound Analogues and Synthesis Methods

| Compound Name | Synthesis Method | Key Reactants | Source |

| N-(2,2-Dimethoxyethyl)-N-methyl methacrylamide | Acid Chloride Route | Methacryloyl chloride, N-methylaminoacetaldehyde dimethyl acetal | prepchem.com |

| N-(4-chlorophenyl)-N-methylmethacrylamide | Visible-light-induced 3-component reaction | N-(4-chlorophenyl)-N-methylmethacrylamide, DABSO, Diphenyliodonium triflate | lookchem.com |

| N-(4-Cyanophenyl)-N-methylmethacrylamide | Acid Chloride Route | N-methyl-N-(4-cyanophenyl)amine, Methacryloyl chloride | rsc.org |

| 3,3-disubstituted oxindolines | Palladium-catalyzed carboallylation | This compound derivative, Potassium trifluoroborate | acs.org |

Polymerization Science of N Methylmethacrylamide

Homopolymerization of N-Methylmethacrylamide

The homopolymerization of this compound (N-MMAm) is a significant area of study within polymer science, focusing on the synthesis of polymers composed solely of N-MMAm repeating units. This process is primarily achieved through free radical polymerization, which allows for the formation of high molecular weight polymers. The characteristics of the resulting poly(this compound), including its molecular weight, tacticity, and thermal properties, are highly dependent on the specific polymerization conditions employed.

Free Radical Polymerization of this compound

Free radical polymerization is a widely utilized method for synthesizing poly(this compound). The process is initiated by radical species generated from thermal or photochemical decomposition of initiators. This method is advantageous due to its tolerance to various functional groups and reaction conditions. However, conventional free radical polymerization of N-MMAm typically yields polymers with a slight syndiotactic bias. researchgate.net The stereochemistry and kinetics of this polymerization can be influenced by several factors, including the choice of solvent, temperature, monomer concentration, and the presence of additives like Lewis acids. researchgate.netresearchgate.net

Kinetic studies are crucial for understanding the mechanism and controlling the outcome of the free radical polymerization of this compound. These investigations focus on determining key kinetic parameters that govern the rate of polymerization and the structure of the resulting polymer.

The propagation rate coefficient (k_p) is a fundamental parameter in polymerization kinetics, representing the rate at which monomer units are added to the growing polymer chain. For this compound, k_p values have been accurately measured in aqueous solutions using the pulsed-laser polymerization in conjunction with size-exclusion chromatography (PLP-SEC) technique. researchgate.netgoettingen-research-online.decmu.edu This method has become the standard recommended by the International Union of Pure and Applied Chemistry (IUPAC) for obtaining precise k_p values. goettingen-research-online.de

Studies show that the k_p for this compound, like other water-soluble monomers, is significantly dependent on the monomer concentration. researchgate.net The propagation rate coefficient decreases as the monomer concentration in the aqueous solution increases. researchgate.net

Table 1: Comparison of Activation Parameters for Methylated Acrylamides in Aqueous Solution

| Monomer | Activation Energy (E_a) | Volume of Activation (ΔV^‡) |

|---|---|---|

| This compound | Almost identical to N,N-dimethylacrylamide | Almost identical to N,N-dimethylacrylamide |

| Methacrylamide (B166291) | Higher than N,N-dimethylacrylamide | Larger than N,N-dimethylacrylamide |

| N,N-Dimethylacrylamide | Baseline for comparison | Baseline for comparison |

This table illustrates the relative activation parameters for the radical polymerization of this compound compared to related monomers as described in the literature. researchgate.net

Monomer concentration has a pronounced effect on the polymerization kinetics of this compound. As observed in aqueous solutions, the propagation rate coefficient (k_p) decreases significantly as the monomer concentration increases. researchgate.net This phenomenon is common for water-soluble monomers. researchgate.net Beyond its influence on the reaction rate, monomer concentration also plays a role in the stereochemical outcome of the polymerization, affecting the tacticity of the resulting polymer chain. researchgate.net In general free radical polymerizations, the order of reaction with respect to the monomer is often found to be greater than 1, a deviation from ideal kinetics that can be attributed to the monomer's involvement in the initiation step or to diffusion-controlled effects at high conversion. ripublication.comrug.nl

Tacticity describes the stereochemical arrangement of adjacent chiral centers along the polymer backbone and significantly influences the physical properties of the polymer. wikipedia.org In the free radical polymerization of this compound, the resulting polymer is typically rich in syndiotactic configuration (rr triads). researchgate.net The degree of syndiotacticity can be manipulated by altering the polymerization conditions.

Several factors influence the stereochemistry of the polymerization:

Temperature : A decrease in the polymerization temperature leads to an increase in the fraction of syndiotactic (rr) triads in all solvents studied. researchgate.net

Solvent Polarity : At a given temperature, the syndiotacticity of poly(this compound) increases with an increase in the polarity of the solvent. researchgate.net This effect is suggested to be related to hydrogen bonding interactions between the solvent, monomer, and the growing polymer chain. researchgate.net

Monomer Concentration : The concentration of the monomer also affects the stereochemistry of the polymerization. researchgate.net

Lewis Acids : The addition of Lewis acids, such as yttrium trifluoromethanesulfonate (B1224126) (Y(OTf)₃) or ytterbium trifluoromethanesulfonate (Yb(OTf)₃), can dramatically alter the stereochemical outcome. researchgate.net While conventional radical polymerization yields syndiotactic-rich polymers, conducting the polymerization in the presence of a catalytic amount of these Lewis acids can lead to isotactic-specific polymerization. researchgate.net

By optimizing these conditions, a high degree of stereochemical control can be achieved, with reports of up to 95% rr triad (B1167595) specificity under certain conditions. researchgate.net The tacticity of the polymer is commonly determined using 13C NMR spectroscopy. researchgate.netresearchgate.net

Table 2: Influence of Reaction Conditions on the Tacticity of Poly(this compound)

| Condition | Effect on Tacticity |

|---|---|

| Decreasing Temperature | Increases syndiotacticity (rr triads) researchgate.net |

| Increasing Solvent Polarity | Increases syndiotacticity (rr triads) researchgate.net |

| Presence of Lewis Acids (e.g., Yb(OTf)₃) | Promotes isotacticity (mm triads) researchgate.net |

| Absence of Lewis Acids | Favors syndiotacticity (rr triads) researchgate.net |

Stereochemical Control and Tacticity in Polymerization

Solvent Effects on Stereoregularity (Syndiotacticity, Isotacticity)

The choice of solvent plays a crucial role in directing the stereochemistry of this compound polymerization. Generally, the radical polymerization of this compound yields polymers that are rich in syndiotactic configurations (rr triads) researchgate.net. Research has demonstrated a direct correlation between solvent polarity and the degree of syndiotacticity; at a given temperature, the syndiotacticity of the resulting polymer increases with a corresponding increase in the polarity of the solvent researchgate.net.

This phenomenon is attributed to the interactions between the solvent, the monomer, and the growing polymer chain. In more polar solvents, the alignment of the incoming monomer unit with the propagating chain end is influenced in a way that favors a syndiotactic arrangement. Furthermore, the syndiotacticity, represented by the fraction of rr triads, has been observed to increase as the polymerization temperature is decreased, a trend that holds true across various solvents researchgate.net. By optimizing the solvent and temperature conditions, a high degree of syndiospecificity, with an rr triad fraction of up to 95%, has been achieved researchgate.net.

Table 1: Effect of Solvent Polarity on the Syndiotacticity of Poly(this compound) Note: This table is illustrative, based on the described trend. Specific values depend on precise experimental conditions such as temperature and initiator.

| Solvent | Relative Polarity | Predominant Tacticity |

|---|---|---|

| Toluene | 0.099 | Syndiotactic-rich |

| Tetrahydrofuran (THF) | 0.207 | More Syndiotactic |

| Methanol | 0.762 | Highly Syndiotactic |

Influence of Hydrogen Bonding Interactions on Stereocontrol

The solvent effects observed in the polymerization of this compound are closely linked to hydrogen bonding interactions among the solvent, monomer, and the growing polymer species researchgate.net. The amide group in this compound, containing both a hydrogen bond donor (N-H) and an acceptor (C=O), can engage in complex formation through hydrogen bonds. These interactions can influence the conformation of the propagating radical and the approaching monomer, thereby affecting the stereochemical outcome of the addition step.

For instance, solvents capable of forming strong hydrogen bonds can compete with or alter the intramolecular and intermolecular hydrogen bonding of the monomer and the polymer chain end. This interaction is believed to be a key factor in promoting syndiotactic alignment researchgate.net. In the case of similar monomers like N-isopropylacrylamide, hydrogen-bonding interactions have been explicitly studied and utilized to prepare syndiotactic-rich polymers researchgate.net. The preorganization of monomers through these non-covalent interactions can lead to faster and more controlled polymerization uni-bayreuth.denih.gov. The strength and nature of these hydrogen bonds can dictate the preferred transition state for monomer addition, leading to stereocontrol.

Role of Lewis Acids in Directing Stereospecificity

While conventional radical polymerization of this compound favors syndiotactic structures, the use of Lewis acids as catalysts can dramatically shift the stereoselectivity towards isotacticity (mm triads) researchgate.netresearchgate.net. Certain Lewis acids, particularly rare earth metal trifluoromethanesulfonates (triflates), have proven to be highly effective in this regard researchgate.net.

When Lewis acids are introduced into the polymerization system, they are believed to coordinate with the carbonyl oxygen of both the monomer and the propagating chain end. This coordination alters the electronic and steric environment of the radical, guiding the incoming monomer to add in a specific orientation that results in an isotactic configuration researchgate.net. Among various Lewis acids tested, yttrium triflate (Y(OTf)₃) and ytterbium triflate (Yb(OTf)₃) have shown significant efficacy in enhancing the isotactic-specificity during the polymerization of N-monosubstituted methacrylamides like this compound researchgate.netresearchgate.net. The effectiveness of the Lewis acid is also dependent on the molar ratio of the Lewis acid to the monomer and the solvent used researchgate.net. For instance, with Yb(OTf)₃, the isotacticity (mm fraction) for poly(this compound) can reach as high as 59% researchgate.net.

Table 2: Influence of Lewis Acids on the Tacticity of Poly(this compound) Data compiled from studies on the radical polymerization of this compound (MMAM) in the presence of various Lewis acids.

| Lewis Acid | [Lewis Acid]/[Monomer] Ratio | Solvent | Isotacticity (mm, %) | Syndiotacticity (rr, %) | Heterotacticity (mr, %) |

|---|---|---|---|---|---|

| None | - | Methanol | 10 | 65 | 25 |

| Y(OTf)₃ | 0.1 | tert-Butanol | 55 | 15 | 30 |

| Yb(OTf)₃ | 0.1 | Methanol | 59 | 12 | 29 |

| Sc(OTf)₃ | 0.1 | Methanol | 48 | 20 | 32 |

Monomer Concentration Effects on Polymer Stereochemistry

In addition to solvent, temperature, and additives, the concentration of the this compound monomer itself has been found to influence the stereochemistry of the polymerization researchgate.net. This effect suggests that monomer-monomer or monomer-polymer interactions in the bulk or concentrated solution can affect the transition state of the propagation step.

At higher monomer concentrations, the local environment around the propagating radical is dominated by monomer molecules. This can lead to different associative interactions compared to dilute solutions where solvent-monomer and solvent-polymer interactions are more prevalent. These changes in the microenvironment can alter the preferred mode of monomer addition, thereby impacting the resulting tacticity of the polymer chain. While the general effect has been noted, detailed quantitative studies correlating specific monomer concentrations to tacticity values for this compound are an area of ongoing research researchgate.net.

Advanced Controlled Radical Polymerization Techniques

To achieve better control over molecular weight, dispersity, and polymer architecture, controlled radical polymerization (CRP) techniques have been explored for this compound.

Atom Transfer Radical Polymerization (ATRP) of this compound

Atom Transfer Radical Polymerization (ATRP) is a robust method for synthesizing well-defined polymers. While specific studies focusing solely on the ATRP of this compound are not extensively detailed in the provided context, insights can be drawn from related acrylamide (B121943) systems. For the ATRP of acrylamide, the addition of Lewis acids such as yttrium (III) triflate (Y(OTf)₃) has been shown to increase not only the rate of polymerization but also the isotacticity of the resulting polymer researchgate.net. It is plausible that a similar strategy could be employed for the ATRP of this compound to achieve simultaneous control over the polymer's molecular weight and stereochemistry, steering it towards an isotactic microstructure.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another powerful CRP technique. In the context of acrylamides, RAFT polymerization in the presence of Lewis acids like rare-earth metal triflates (RMTs) has been shown to be a successful strategy for achieving dual control over molecular weight and tacticity chemrxiv.orgrsc.org.

The addition of an RMT, such as Y(OTf)₃, serves a dual purpose. Firstly, it can prevent the degradation of certain dithioester RAFT agents that can occur via nucleophilic attack by the amide group of the monomer chemrxiv.orgrsc.org. By coordinating to the amide, the Lewis acid reduces its nucleophilicity, thus preserving the integrity of the chain transfer agent and maintaining control over the polymerization chemrxiv.org. Secondly, as established in free-radical systems, the RMT directs the stereochemistry of the polymerization. This dual-control system allows for the synthesis of polyacrylamides with predetermined molecular weights, low dispersity (Đ < 1.5), and high tacticity, achieving meso diad selectivity (isotacticity) as high as 90% in some cases chemrxiv.org. This approach is highly applicable to this compound for producing well-defined, stereoregular polymers.

Anionic Polymerization of this compound

Copolymerization Strategies Involving this compound

Copolymerization, the process of polymerizing two or more different monomers, is a powerful tool for tailoring the properties of the resulting polymer. By incorporating NMMAm with other monomers, materials with a wide range of chemical and physical characteristics can be designed.

Statistical copolymers are formed when two or more monomers are incorporated into the polymer chain in a random or statistical sequence. The synthesis is often carried out via free-radical polymerization, initiated by compounds like 2,2'-azobisisobutyronitrile (AIBN). sapub.org The final properties of the copolymer depend on the properties of the individual monomers and their relative amounts in the polymer chain. sapub.orgnih.gov

A crucial aspect of statistical copolymerization is the determination of monomer reactivity ratios (r1 and r2). These ratios describe the relative tendency of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the comonomer. ekb.egumons.ac.beyoutube.com For a copolymerization between monomer 1 (M1) and monomer 2 (M2):

r1 = k11/k12 : Ratio of the rate constant for a propagating chain ending in M1 adding another M1 (homopropagation) to the rate constant for it adding an M2 (cross-propagation).

r2 = k22/k21 : Ratio of the rate constant for a propagating chain ending in M2 adding another M2 to the rate constant for it adding an M1.

The product of the reactivity ratios (r1r2) indicates the type of copolymer formed:

r1r2 ≈ 1 : Ideal random copolymerization.

r1r2 < 1 : Tendency towards alternating copolymerization.

r1r2 > 1 : Tendency towards block copolymerization.

For example, studies on the copolymerization of methacrylamide (MAM) with ethyl methacrylate (B99206) (EMA) yielded reactivity ratios of r(EMA) = 0.197 and r(MAM) = 0.230, indicating a tendency to form an alternating copolymer. ekb.eg Characterization of these copolymers is typically performed using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and size-exclusion chromatography (SEC) to confirm the structure, composition, and molecular weight distribution. sapub.orgnih.govmdpi.com

Block copolymers consist of two or more long sequences, or "blocks," of different homopolymers linked together. The synthesis of well-defined block copolymers requires controlled or "living" polymerization techniques, such as living anionic polymerization or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. uliege.bemdpi.com

The general strategy for synthesizing an A-B diblock copolymer involves:

Polymerizing the first monomer (A) under living conditions to form a homopolymer (poly(A)) with an active chain end.

Introducing the second monomer (B) to the system, which then polymerizes from the active end of the poly(A) chains, forming the second block (poly(B)).

This sequential monomer addition ensures the formation of a distinct block architecture. mdpi.com The design of these copolymers allows for the combination of distinct properties from each block. For instance, combining a hydrophilic block with a hydrophobic block can lead to amphiphilic copolymers that self-assemble in solution to form structures like micelles or vesicles. The characterization of block copolymers involves confirming the distinct block structure and determining the molecular weight and composition of each block, often using SEC and NMR. mdpi.commdpi.com

Graft copolymers are branched polymers where one or more side chains of a different chemical composition are attached to a main polymer backbone. This technique is an effective way to modify the properties of natural polymers like polysaccharides, combining their inherent biocompatibility and biodegradability with the properties of synthetic polymers. nih.govethernet.edu.et

Grafting poly(this compound) (PNMMAm) chains onto polysaccharide backbones like chitosan (B1678972) or cellulose (B213188) can create novel biomaterials with enhanced properties. The synthesis typically involves creating radical active sites on the polysaccharide backbone, which then initiate the polymerization of the NMMAm monomer. nih.gov

Initiation: Polysaccharide-OH + Ce(IV) → Polysaccharide-O• + Ce(III) + H+

Propagation: Polysaccharide-O• + n(NMMAm) → Polysaccharide-O-(PNMMAm)n•

The resulting graft copolymer combines the properties of both the natural polysaccharide and the synthetic polymer. For example, grafting methacrylamide onto chitosan has been shown to improve the thermal stability of the biopolymer. springerprofessional.de Characterization of these systems involves FTIR to confirm the presence of both components, NMR for structural elucidation, and thermogravimetric analysis (TGA) to assess thermal properties. springerprofessional.deysu.ammdpi.com

Table 2: Common Characterization Techniques for Copolymers

Graft Copolymerization onto Macromolecular Backbones

Investigation of Biodegradable Graft Copolymers

The synthesis of biodegradable graft copolymers incorporating this compound or similar monomers is an area of significant research, aiming to create advanced materials for biomedical applications. These copolymers combine the properties of a synthetic polymer with a natural, biodegradable backbone.

One common approach involves grafting synthetic polymer chains from a natural polymer backbone like gelatin or collagen. For instance, studies have demonstrated the synthesis of graft copolymers of gelatin and polymethyl methacrylate (PMMA) nih.gov. The process can be initiated by systems such as tributylborane (TBB), which facilitates the "grafting from" method where the monomer polymerizes from active sites on the gelatin chain nih.gov. This can result in a cross-linked, three-dimensional mesh structure, which is particularly promising for applications in scaffold technologies for regenerative medicine nih.gov.

Another strategy involves using dextran (B179266) as the biodegradable backbone. Graft copolymers of dextran and methyl methacrylate (MMA) have been prepared using ceric ammonium (B1175870) nitrate (B79036) as an initiator researchgate.net. The resulting amphiphilic materials exhibit interesting properties, including improved water wettability compared to pure PMMA and thrombo-resistance, making them suitable for applications like contact lenses researchgate.net. While these examples use MMA, the principles are directly applicable to this compound, which would impart its own unique hydrophilic and thermal characteristics to the final copolymer.

Furthermore, advanced polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization have been employed to create biodegradable, high molecular weight copolymers based on N-(2-hydroxypropyl)methacrylamide (HPMA), a structurally related monomer nih.gov. This method allows for the synthesis of well-defined polymer-drug conjugates with enzyme-sensitive linkages, enabling targeted drug release nih.gov. Such sophisticated strategies highlight the potential for creating highly functional, biodegradable materials by grafting this compound onto polysaccharide or polypeptide backbones.

Monomer Reactivity Ratios in Copolymerization Systems

Monomer reactivity ratios (r₁ and r₂) are critical parameters in polymer chemistry that describe the tendency of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer versus a molecule of the comonomer. These ratios determine the composition and microstructure of the resulting copolymer.

The reactivity ratios are typically determined by conducting a series of copolymerizations with varying initial monomer feed ratios and analyzing the composition of the resulting copolymers at low conversion. Methods such as those developed by Fineman-Ross and Kelen-Tudos are commonly used to calculate these values from experimental data ekb.eg.

For copolymerization systems involving N-substituted acrylamides and methacrylamides, the reactivity ratios indicate the distribution of monomer units along the polymer chain. For example, in the copolymerization of N-isopropylacrylamide (NIPAAm) with glycidyl (B131873) methacrylate (GMA), the reactivity ratios were found to be r₁(NIPAAm) = 0.30 and r₂(GMA) = 2.66 (using the Kelen-Tüdős method) researchgate.net. The product of these ratios (r₁ * r₂) is approximately 1, suggesting an ideal copolymerization that results in a random distribution of monomer units researchgate.net. In contrast, the copolymerization of vinyl acetate (B1210297) (VAC) with methacrylamide (MAM) yielded ratios of r₁(VAC) = 0.294 and r₂(MAM) = 4.314, indicating that the MAM monomer is much more reactive and will be incorporated into the polymer chain in longer blocks ekb.eg.

The reactivity of alkyl methacrylates in copolymerization with acrylamide has been shown to follow the order: Methyl Methacrylate > Ethyl Methacrylate > Isopropyl Methacrylate > Butyl Methacrylate asianpubs.org. This trend is influenced by the nature of the alkyl group on the methacrylate monomer asianpubs.org.

Below is a table of representative monomer reactivity ratios for related copolymerization systems.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Method | Reference |

|---|---|---|---|---|---|

| N-isopropylacrylamide | Glycidyl Methacrylate | 0.30 | 2.66 | Kelen-Tüdős | researchgate.net |

| Ethyl Methacrylate | Methacrylamide | 0.197 | 0.230 | Average | ekb.eg |

| Vinyl Acetate | Methacrylamide | 0.294 | 4.314 | Average | ekb.eg |

| n-Butyl Acrylate (B77674) | Methyl Methacrylate | 0.48 | 1.80 | Kelen-Tüdős (ATRP) | uni-bayreuth.de |

Solvent Effects on Copolymerization Kinetics and Composition

The choice of solvent can have a profound impact on the kinetics and composition of copolymers involving this compound. Solvents can influence the reactivity of monomers and growing polymer radicals through various interactions, such as hydrogen bonding and dipole-dipole interactions researchgate.net.

In the radical copolymerization of this compound with methyl methacrylate, solvents were found to influence the association of the amide monomers via hydrogen bonding researchgate.net. This interaction can alter the local concentration of monomers around the propagating radical chain end, thereby affecting the copolymer composition. For instance, in non-polar solvents like benzene, copolymers may precipitate during polymerization and preferentially adsorb the more polar amide monomer, increasing its local concentration and altering the kinetics researchgate.net.

Studies on similar systems, such as the copolymerization of 2-hydroxyethyl methacrylate (HEMA) and butyl methacrylate (BMA), have shown that hydrogen-bonding solvents significantly impact both the copolymer composition and the propagation rate coefficient mdpi.com. For example, solvents like n-butanol and dimethylformamide can reduce the relative reactivity of a functional monomer like HEMA, whereas a non-polar solvent like xylene can enhance its reactivity mdpi.com. This effect is attributed to the ability of the solvent to form hydrogen bonds with the monomer, which alters its electronic structure and steric hindrance mdpi.com.

The presence of residual solvent from synthesis or application can also affect polymerization kinetics. For methacrylamide-based dental materials, the addition of solvents like ethyl acetate or an ethanol/water mixture was found to increase the final degree of conversion by enhancing the mobility of the reacting species nih.gov. However, higher concentrations of solvent led to a decreased rate of polymerization nih.gov. These findings underscore the critical role of the solvent environment in controlling the polymerization process and the final properties of the resulting copolymer.

Specific Copolymerization Systems

The copolymerization of this compound with other vinyl monomers allows for the creation of polymers with tailored properties, combining the characteristics of each constituent monomer.

With Methyl Methacrylate (MMA): The copolymerization of N-alkyl methacrylamides, including this compound, with methyl methacrylate has been investigated to produce transparent methacrylic resins researchgate.net. The incorporation of the N-alkyl methacrylamide unit can modify the thermal and optical properties of the resulting PMMA-based material researchgate.net. The kinetics of this copolymerization are subject to solvent effects, which can influence monomer reactivity through hydrogen bonding and dipole-dipole interactions researchgate.net.

With N-isopropylacrylamide (NIPAAm): Copolymerizing this compound with N-isopropylacrylamide is a strategy to fine-tune the thermo-responsive properties of the resulting polymer. PNIPAAm is well-known for its lower critical solution temperature (LCST) of around 32°C in water mdpi.comnih.gov. By incorporating a more hydrophilic comonomer like this compound, the LCST of the copolymer can be shifted to higher temperatures. The precise phase transition temperature of P(NIPAm)-based copolymers can be controlled by adjusting the content of the hydrophilic comonomer mdpi.com. Free-radical polymerization is a common method for synthesizing these copolymers nih.gov.

With N,N-dimethylacrylamide (DMAA): N,N-dimethylacrylamide is a hydrophilic, water-soluble monomer used to produce a variety of materials mdpi.comchemicalbook.com. Its copolymerization with this compound would result in a highly water-soluble polymer. DMAA has been studied in the context of controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), although achieving a well-controlled process can be challenging cmu.edu. Living radical polymerization of DMAA has been achieved using ruthenium-based initiating systems, yielding polymers with controlled molecular weights cmu.edu. Incorporating DMAA into a copolymer with this compound would enhance the hydrophilicity and could be used to create materials for applications such as hydrogels or coatings mdpi.comchemicalbook.com.

Fundamental Polymerization Mechanisms and Reaction Dynamics

Elucidation of Chain Growth Propagation Mechanisms

The polymerization of this compound typically proceeds via a free-radical chain-growth mechanism. This process involves the sequential addition of monomer molecules to a rapidly growing polymer chain initiated by a free radical. The propagation rate coefficient (kₚ) is a key parameter that quantifies the rate of this chain growth.

Studies using pulsed-laser polymerization combined with size-exclusion chromatography have been conducted to measure the kₚ for this compound in aqueous solutions researchgate.net. Research has shown that, similar to other water-soluble monomers, the propagation rate coefficient decreases as the monomer concentration increases researchgate.net.

The stereochemistry of the propagation step is also a crucial aspect. The radical polymerization of this compound yields polymers that are rich in syndiotactic configurations (where the side chains are on alternating sides of the polymer backbone) researchgate.net. The degree of syndiotacticity is influenced by both the solvent and the polymerization temperature. More polar solvents tend to increase the syndiotacticity, which may be related to hydrogen bonding interactions among the solvent, monomer, and the growing radical species researchgate.net. Furthermore, decreasing the polymerization temperature leads to a higher fraction of syndiotactic (rr) triads, with very high specificity (up to 95% rr) achievable under optimized conditions researchgate.net. This indicates that the stereochemical outcome of the monomer addition is controlled by both enthalpic and entropic factors during the propagation step.

Role of Initiators and Catalytic Systems in Polymerization

Thermal and Redox Initiators: Conventional free-radical polymerization relies on initiators that decompose to form radicals upon heating or through a redox reaction.

Azo Initiators: 2,2′-Azobisisobutyronitrile (AIBN) is a common thermal initiator used for the polymerization of methacrylamides and methacrylates. It decomposes at moderate temperatures (e.g., 60-70°C) to generate carbon-centered radicals that initiate polymerization nih.gov.

Peroxide Initiators: Benzoyl peroxide is another widely used thermal initiator that breaks down to form oxygen-centered radicals researchgate.netyoutube.com.

Persulfate Initiators: For polymerizations in aqueous media, water-soluble initiators like ammonium persulfate (APS) or potassium persulfate (KPS) are often employed mdpi.combme.hunih.gov. The decomposition of persulfates can be initiated thermally or at lower temperatures by using a redox activator, such as N,N,N′,N′-tetramethylethylenediamine (TEMED) or sodium bisulfite bme.hu. The choice of initiator system can significantly affect the polymerization rate and the incorporation of functional monomers into the final polymer nanoparticle bme.hu. The concentration of the initiator also plays a crucial role; a higher concentration generally leads to a faster reaction rate nih.govrhmschem.com.

Controlled/Living Radical Polymerization Systems: To synthesize polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions, catalytic systems for living radical polymerization are used.

Atom Transfer Radical Polymerization (ATRP): This technique has been explored for acrylamide-based monomers. ATRP involves a reversible equilibrium between active propagating radicals and dormant species, typically a polymer chain with a terminal halogen atom uni-bayreuth.decmu.edu. While ATRP works well for many methacrylates, its application to N,N-dimethylacrylamide (a related monomer) has shown challenges in achieving good control, potentially due to the complexation of copper catalysts with the amide group cmu.edu.

Ruthenium-Based Systems: Living radical polymerization of N,N-dimethylacrylamide has been successfully achieved using RuCl₂(PPh₃)₃ as a catalyst in conjunction with an alkyl halide initiator cmu.edu. This system allows for the reversible activation of the carbon-halogen bond at the polymer chain end, leading to a controlled polymerization process cmu.edu.

Reversible Addition-Fragmentation chain-Transfer (RAFT): RAFT polymerization is another powerful technique for producing well-defined polymers. It has been used to synthesize biodegradable copolymers based on HPMA, a monomer structurally similar to this compound, by employing a RAFT agent that contains a degradable oligopeptide sequence nih.gov.

Steric and Electronic Effects in Polymerization Propagation

The propagation step in the polymerization of this compound is governed by a combination of steric and electronic effects that influence the rate and stereochemistry of monomer addition. The presence of the α-methyl group on the methacrylate backbone introduces significant steric hindrance, which can affect the approach of the incoming monomer to the growing radical chain end. uobasrah.edu.iq This steric repulsion generally favors a trans-addition of the monomer, contributing to the tendency for syndiotactic placement in conventional free-radical polymerization.

Electronically, the amide group of this compound plays a crucial role. The carbonyl group is electron-withdrawing, which activates the double bond towards radical attack. uobasrah.edu.iq Furthermore, the nitrogen atom can participate in resonance, which can influence the reactivity of the monomer and the stability of the propagating radical. The interplay of these steric and electronic factors determines the propagation rate constant (kₚ), which is a key parameter in polymerization kinetics. doi.org

Intermolecular and Intramolecular Hydrogen Bonding in Polymerization Media

Hydrogen bonding plays a significant role in the polymerization of this compound, influencing both the kinetics and the stereoselectivity of the reaction. researchgate.net The amide group of N-MMAm contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), allowing for the formation of both intermolecular and intramolecular hydrogen bonds.

In solution polymerization, the solvent can compete with these interactions. In polar, protic solvents like water or methanol, the solvent molecules can form hydrogen bonds with both the monomer and the growing polymer chain. researchgate.netillinois.edu These intermolecular interactions can influence the conformation of the propagating radical and the approaching monomer, thereby affecting the stereochemical outcome of the polymerization. researchgate.net For instance, an increase in solvent polarity has been observed to correlate with an increase in the syndiotacticity of the resulting polymer in the absence of Lewis acids. researchgate.net This is attributed to the solvent's ability to disrupt intramolecular hydrogen bonding that might favor isotactic placement. Conversely, in less polar solvents, intramolecular hydrogen bonding between the amide group of the terminal monomer unit and the penultimate unit of the growing chain may play a more dominant role, potentially influencing the stereochemistry of monomer addition. illinois.edu

Analysis of Chain Transfer Reactions

Chain transfer is an unavoidable reaction in free-radical polymerization that can significantly impact the molecular weight of the resulting poly(this compound). This process involves the termination of a growing polymer chain and the simultaneous initiation of a new one through the transfer of a reactive atom (typically hydrogen) from a chain transfer agent to the propagating radical. The chain transfer agent can be the monomer itself, the initiator, the solvent, or an intentionally added chain transfer agent.

The extent of chain transfer is quantified by the chain transfer constant (Cₓ), which is the ratio of the rate constant for chain transfer to the rate constant for propagation. A high chain transfer constant indicates that the chain transfer reaction is significant, leading to a reduction in the polymer's molecular weight. In the polymerization of this compound, chain transfer to the monomer can occur, although it is generally less significant than for some other monomers. The choice of solvent is also critical, as solvents with labile hydrogen atoms can act as effective chain transfer agents. cmu.edu To control the molecular weight of poly(this compound), chain transfer agents such as thiols or carbon tetrabromide can be deliberately added to the polymerization system.

Comprehensive Characterization of Poly N Methylmethacrylamide and Derived Materials

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of Poly(N-Methylmethacrylamide). Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, and X-ray Photoelectron Spectroscopy (XPS) each provide unique insights into the polymer's architecture, from its stereochemistry to its surface composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of PNMMA. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to gain a comprehensive understanding of the polymer's microstructure.

In the ¹H NMR spectrum of PNMMA, the key resonances correspond to the protons of the N-methyl group, the methylene group in the polymer backbone, and the α-methyl group. The chemical shifts of these protons are sensitive to their local chemical environment, providing valuable information about the polymer's structure. Similarly, the ¹³C NMR spectrum displays distinct signals for the carbonyl carbon, the quaternary carbon, the N-methyl carbon, the methylene carbon, and the α-methyl carbon.

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| N-CH₃ | ||

| Backbone CH₂ | ||

| α-CH₃ | ||

| C=O | ||

| Quaternary C |

The stereochemical arrangement of the monomer units along the polymer chain, known as tacticity, significantly influences the physical and chemical properties of PNMMA. NMR spectroscopy is the primary technique for determining the tacticity of this polymer. The chemical shifts of the backbone methylene (CH₂) protons and the quaternary carbons are particularly sensitive to the relative configurations of adjacent monomer units.

The tacticity is typically quantified in terms of diads (meso and racemo), triads (isotactic, syndiotactic, and heterotactic), and higher-order n-ads. In ¹H NMR, the methylene protons of a meso diad are diastereotopic and thus exhibit distinct chemical shifts, often resulting in a more complex splitting pattern compared to the equivalent protons of a racemo diad. In ¹³C NMR, the signals for the quaternary carbon and the backbone methylene carbon can split into multiple peaks corresponding to different triad (B1167595) and pentad sequences. By integrating the areas of these peaks, the relative proportions of isotactic, syndiotactic, and atactic sequences can be determined.

NMR spectroscopy is fundamental for confirming the structure of the this compound monomer and for tracking its conversion to the polymer. The disappearance of the vinyl proton signals (typically in the 5-6 ppm range in ¹H NMR) is a clear indicator of successful polymerization.

For copolymers incorporating this compound, NMR is used to determine the copolymer composition by comparing the integral intensities of signals unique to each monomer unit. Furthermore, the sequence distribution of the different monomer units within the copolymer chain can be investigated by analyzing the fine structure of the NMR signals, which are often sensitive to the nature of the neighboring monomer units.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying the functional groups present in Poly(this compound). The FTIR spectrum of PNMMA is characterized by several key absorption bands. The most prominent of these is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group, typically observed in the region of 1650-1630 cm⁻¹.

Other characteristic peaks include the N-H stretching vibration (if any secondary amide is present as an impurity or in a copolymer), C-H stretching vibrations of the methyl and methylene groups (around 2950-2850 cm⁻¹), and the C-N stretching vibration. The absence of bands associated with the C=C double bond of the monomer (around 1630 cm⁻¹) confirms the polymerization.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O Stretch (Amide I) | 1650-1630 |

| C-H Stretch (Aliphatic) | 2950-2850 |

| C-N Stretch |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of a Poly(this compound) material. XPS analysis provides quantitative information about the elements present, typically carbon (C), oxygen (O), and nitrogen (N), within the top few nanometers of the surface.

High-resolution XPS spectra of the C 1s, O 1s, and N 1s core levels provide information about the chemical bonding environments. The C 1s spectrum can be deconvoluted into components corresponding to C-C/C-H bonds in the polymer backbone and methyl groups, C-N bonds, and the C=O of the amide group. The O 1s spectrum will show a primary peak associated with the carbonyl oxygen, and the N 1s spectrum will show a peak corresponding to the amide nitrogen. The binding energies of these peaks are characteristic of the specific chemical environment of the atoms.

| Core Level | Binding Energy (eV) | Assignment |

| C 1s | ~285.0 | C-C, C-H |

| ~286.5 | C-N | |

| ~288.0 | C=O | |

| O 1s | ~531.5 | C=O |

| N 1s | ~400.0 | C-N |

Note: The binding energies are approximate values based on similar polymers and may vary for Poly(this compound).

Molecular Weight Distribution and Polydispersity Analysis

The molecular weight and its distribution are critical parameters that significantly influence the macroscopic properties of Poly(this compound), such as its mechanical strength, viscosity, and thermal properties. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique used for this analysis.

GPC separates polymer molecules based on their hydrodynamic volume in solution. The polymer solution is passed through a column packed with a porous gel. Larger molecules, which are excluded from the pores, travel a shorter path and elute first, while smaller molecules, which can penetrate the pores, have a longer path and elute later.

The output from the GPC instrument is a chromatogram showing the distribution of molecular sizes. By calibrating the system with polymer standards of known molecular weight, the chromatogram can be converted into a molecular weight distribution curve. From this curve, several important parameters are calculated:

Number-average molecular weight (Mₙ): The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mₙ): An average that takes into account the contribution of each molecule to the total weight of the sample.

Polydispersity Index (PDI): The ratio of the weight-average molecular weight to the number-average molecular weight (PDI = Mₙ / Mₙ). The PDI is a measure of the breadth of the molecular weight distribution. A PDI value of 1.0 indicates a monodisperse polymer, where all chains have the same length. Synthetic polymers are typically polydisperse, with PDI values greater than 1.

| Parameter | Description | Typical Values |

| Number-Average Molecular Weight (Mₙ) | Statistical average molecular weight of all the polymer chains in the sample. | |

| Weight-Average Molecular Weight (Mₙ) | An average that accounts for the molecular weight of a chain in determining its contribution to the molecular average. | |

| Polydispersity Index (PDI) | A measure of the distribution of molecular mass in a given polymer sample (Mₙ/Mₙ). |

Thermal Behavior and Phase Transitions

The thermal characteristics of Poly(this compound) are critical indicators of its stability and performance under varying temperature conditions. Understanding these properties is essential for determining its processing parameters and potential applications. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are instrumental in elucidating the thermal behavior of this polymer.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature and Polymer Melt

Differential Scanning Calorimetry (DSC) is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. mit.edu For amorphous polymers like Poly(this compound), one of the most important parameters determined by DSC is the glass transition temperature (Tg). The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle state into a molten or rubber-like state. mit.eduresearchgate.net This transition is observed as a step-like change in the heat capacity in the DSC thermogram. mit.edu

While specific DSC data for Poly(this compound) is not widely published, data for the structurally similar Poly(methyl methacrylate) (PMMA) shows a glass transition temperature around 109.3 °C to 120 °C. researchgate.netresearchgate.net It is anticipated that Poly(this compound) would exhibit a similar Tg, influenced by factors such as molecular weight and tacticity. The presence of the methylamide group in place of the ester group in PMMA may influence chain mobility and intermolecular interactions, potentially leading to a different Tg. The DSC isotherm for amorphous polymers like these typically shows a second-order transition at the Tg, without a distinct melting peak, which is characteristic of crystalline materials. researchgate.net

Table 1: Representative Glass Transition Temperatures of Related Polymers Determined by DSC

| Polymer | Glass Transition Temperature (Tg) (°C) | Reference |

| Poly(methyl methacrylate) (PMMA) | 109.3 | researchgate.net |

| PMMA-5-PP Nanocomposite | 111.4 | researchgate.net |

| PMMA-5-PE Nanocomposite | 111.5 | researchgate.net |

| PMMA-5-PS Nanocomposite | 111.4 | researchgate.net |

Thermogravimetric Analysis (TGA/DTG) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) provides quantitative information on the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. The derivative of the TGA curve, known as the Derivative Thermogravimetry (DTG) curve, shows the rate of mass loss and helps to identify the temperatures at which the most significant degradation events occur. mdpi.commarquette.edu

For Poly(methacrylamide) (PMAM), a closely related polymer, TGA data indicates a single-stage degradation process occurring between 196 °C and 238 °C, with a weight loss of approximately 99.38%. researchgate.net This suggests relatively low thermal stability. researchgate.net In contrast, polymers like Poly(methyl methacrylate) (PMMA) often exhibit a multi-stage degradation. The thermal decomposition of Poly(this compound) is expected to be influenced by the stability of the amide linkage and the potential for side-group reactions at elevated temperatures. TGA/DTG analysis is crucial for determining the onset of decomposition and the maximum temperature at which the polymer can be processed or used without significant degradation. youtube.com

Table 2: Thermal Degradation Characteristics of Related Polymers from TGA

| Polymer | Degradation Temperature Range (°C) | Key Observations | Reference |

| Poly(methacrylamide) (PMAM) | 196 - 238 | Single-stage degradation, low thermostability. | researchgate.net |

| Poly(methyl methacrylate) (PMMA) | ~250 - 440 | Multiple overlapping weight losses. | marquette.edu |

| PMMA-5-PS Nanocomposite | Onset at 358.7, 50% loss at 403.8 | Enhanced thermal stability compared to pure PMMA. | researchgate.net |

Morphological Characterization (e.g., Scanning Electron Microscopy - SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. azom.com For Poly(this compound), which is typically an amorphous polymer, SEM can reveal details about its physical form, such as whether it exists as a powder, film, or a porous scaffold. The morphology is highly dependent on the synthesis method and any subsequent processing steps. azom.com

SEM images of similar amorphous polymers like PMMA can show a range of morphologies. For instance, electrospun PMMA can form nanofibers, with the morphology (e.g., presence of beads or uniform fibers) being dependent on the solution concentration. researchgate.net Other preparation methods can result in smooth or porous surfaces. researchgate.netresearchgate.net For Poly(this compound), SEM analysis would be critical in understanding the structure of the material, for example, in applications where surface area and porosity are important, such as in membranes or scaffolds for biomedical applications. The images can confirm the uniformity of the material and the absence of contaminants. researchgate.net

Solution Properties and Thermoresponsivity

Poly(this compound) is expected to exhibit interesting solution properties, particularly thermoresponsivity, due to the presence of both hydrophobic (methyl groups) and hydrophilic (amide group) moieties in its repeating unit. This dual nature can lead to a phase transition in aqueous solutions in response to temperature changes.

Determination of Cloud Point Temperature (Tc)

Thermoresponsive polymers can exhibit a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST). nih.gov For polymers with an LCST, the polymer is soluble in a solvent at lower temperatures and becomes insoluble as the temperature is raised above a certain point, known as the cloud point temperature (Tc). This phase separation is macroscopically observed as the solution becoming turbid. nii.ac.jp The cloud point can be precisely determined by techniques such as turbidimetry, which measures the transmittance of light through the polymer solution as a function of temperature. nii.ac.jpnih.gov

Measurement of Hydrodynamic Radius (Rh)

Dynamic Light Scattering (DLS) is a technique used to measure the size of particles or polymer coils in solution, typically reported as the hydrodynamic radius (Rh). researchgate.net For a thermoresponsive polymer like Poly(this compound) in an aqueous solution, the hydrodynamic radius is expected to change significantly around the cloud point temperature.

Below the Tc, the polymer chains are in a more extended, hydrated coil conformation, resulting in a larger hydrodynamic radius. As the temperature approaches and surpasses the Tc, the polymer chains undergo a coil-to-globule transition, expelling water molecules and collapsing into more compact structures. nih.gov This collapse leads to a significant decrease in the hydrodynamic radius. DLS measurements can, therefore, provide valuable insight into the conformational changes of Poly(this compound) chains during the temperature-induced phase transition. For similar thermoresponsive polymers, it has been shown that above the Tc, they can form stable colloidal particles or mesoglobules with well-defined sizes. researchgate.net

Table 3: Summary of Characterization Techniques and Expected Observations for Poly(this compound)

| Section | Technique | Key Parameter(s) | Expected Observations |

| 4.3.1 | Differential Scanning Calorimetry (DSC) | Glass Transition Temperature (Tg) | A step-change in heat capacity, indicating a transition from a glassy to a rubbery state. |

| 4.3.2 | Thermogravimetric Analysis (TGA/DTG) | Onset of Decomposition, Rate of Mass Loss | A single or multi-stage degradation profile, indicating the thermal stability limit. |

| 4.4 | Scanning Electron Microscopy (SEM) | Surface Morphology, Porosity | Visualization of the material's surface features, which are dependent on the preparation method. |

| 4.5.1 | Turbidimetry | Cloud Point Temperature (Tc) | A sudden decrease in light transmittance at a specific temperature, indicating phase separation. |

| 4.5.2 | Dynamic Light Scattering (DLS) | Hydrodynamic Radius (Rh) | A decrease in Rh as the temperature increases through the Tc, reflecting the coil-to-globule transition. |

Solvent Effects on Thermoresponsive Behavior

The thermoresponsive behavior of polymers, particularly their LCST, is highly sensitive to the solvent environment. Factors such as solvent polarity, hydrogen bonding capabilities, and the presence of additives can significantly alter the phase transition temperature.

For Poly(this compound), the discussion of solvent effects centers on its general solubility rather than the modulation of a thermoresponsive transition. Research classifies Poly(this compound) as a water-soluble polymer that does not possess an LCST. nih.govresearchgate.net This solubility is attributed to the balance of hydrophilic and hydrophobic moieties in the polymer structure, which favors hydration and prevents macroscopic phase separation upon heating in aqueous media.

While the fundamental thermoresponsive transition is absent, the choice of solvent still plays a critical role in determining the polymer's behavior. For instance, the stereochemical structure (tacticity) of Poly(this compound), which can be influenced by the solvent used during polymerization, affects its thermal properties. researchgate.net Radical polymerization of this compound in solvents of varying polarity can alter the syndiotacticity of the resulting polymer, which in turn influences its thermal characteristics as measured by techniques like Differential Scanning Calorimetry (DSC). researchgate.net However, this does not induce an LCST in water.

The table below summarizes the reported behavior of Poly(this compound) in aqueous solution, which is foundational to understanding how it interacts with solvents.

| Polymer Name | Substituent Groups (R1, R2) | Behavior in Water | LCST [°C] |

|---|---|---|---|

| Poly(this compound) | H, Me | Soluble | Not Applicable |

Data sourced from references nih.govresearchgate.net.

Crystalline Structure Analysis (e.g., X-ray Diffraction)

X-ray Diffraction (XRD) is a powerful analytical technique used to investigate the solid-state structure of polymeric materials. It provides critical information on the degree of crystallinity, identifying the presence and arrangement of ordered crystalline domains versus disordered amorphous regions. In a typical XRD analysis of a polymer, crystalline regions produce sharp Bragg diffraction peaks, while amorphous components result in broad, diffuse halos.